molecular formula C12H7F3N2O2 B1434425 6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid CAS No. 1864014-28-7

6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid

Cat. No.: B1434425
CAS No.: 1864014-28-7
M. Wt: 268.19 g/mol
InChI Key: FAQXSXTVBIUBFS-UHFFFAOYSA-N
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Description

6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(Trifluoromethyl)benzaldehyde and pyrazine-2-carboxylic acid.

    Condensation Reaction: The 4-(Trifluoromethyl)benzaldehyde undergoes a condensation reaction with pyrazine-2-carboxylic acid in the presence of a suitable catalyst and solvent to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Common solvents and catalysts used in industrial production include dichloromethane and triethylamine .

Chemical Reactions Analysis

Types of Reactions

6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid oxides, while reduction may produce pyrazine-2-methanol .

Scientific Research Applications

6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to its observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(Trifluoromethyl)phenyl]pyrazine-2-carboxylic Acid is unique due to the presence of both the trifluoromethyl group and the pyrazine ring, which confer enhanced chemical stability and biological activity. This combination makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

6-[4-(trifluoromethyl)phenyl]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O2/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(17-9)11(18)19/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQXSXTVBIUBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=N2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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